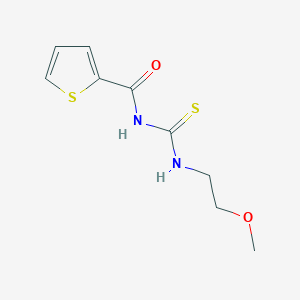
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
Overview
Description
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea, also known as MET, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is not fully understood. However, studies have suggested that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been shown to activate certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. One potential direction is the development of new drugs based on the structure of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. Further research is needed to fully understand how 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea binds to proteins and modifies their function. Finally, the study of the biochemical and physiological effects of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in vivo is an important future direction. In vivo studies will help to determine the potential therapeutic applications of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in the treatment of various diseases.
Scientific Research Applications
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been investigated for its anti-tumor properties. Studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
In biochemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used as a tool to study the structure and function of proteins. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function, allowing researchers to study the role of specific proteins in biological processes. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been used in the development of biosensors for the detection of various molecules, including glucose and cholesterol.
In pharmacology, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in drug discovery. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used in the study of drug metabolism and pharmacokinetics.
properties
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-5-4-10-9(14)11-8(12)7-3-2-6-15-7/h2-3,6H,4-5H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPVUFRBLQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




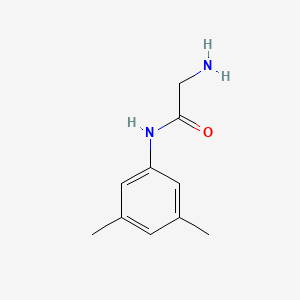
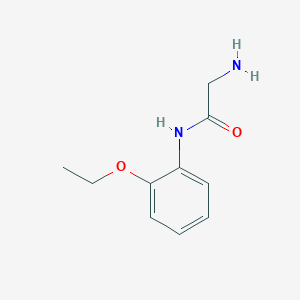
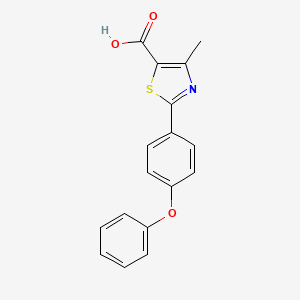
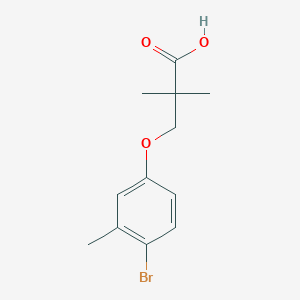
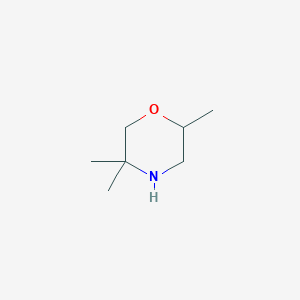


![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)


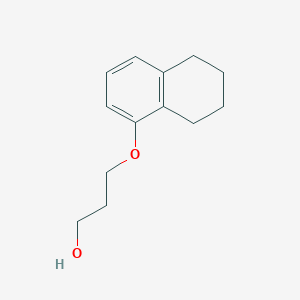
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)
